molecular formula C14H14N2O7 B2916244 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25165-69-9

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2916244
CAS No.: 25165-69-9
M. Wt: 322.273
InChI Key: FIZHGMFLGHIDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable dioxane derivative under controlled conditions. One common method involves the use of a Schiff base reaction, where the aniline derivative reacts with a dioxane aldehyde in the presence of a catalyst such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to corresponding amines.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: New compounds with different functional groups replacing the original methoxy group.

Scientific Research Applications

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring structure also plays a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7/c1-14(2)22-12(17)9(13(18)23-14)7-15-10-5-4-8(21-3)6-11(10)16(19)20/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHGMFLGHIDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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